molecular formula C25H21Cl2IN4O6 B297524 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Katalognummer B297524
Molekulargewicht: 671.3 g/mol
InChI-Schlüssel: AJXYRZNGBYXYJO-XKJRVUDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as Compound A, is a synthetic compound that has been studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its potential for use in cancer research and the development of cancer treatments. However, the complex synthesis method and limited availability of the compound may make it difficult to use in some experiments. Additionally, the potential side effects of the compound on non-cancerous cells must be carefully considered.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound. Finally, the potential for the development of cancer treatments using 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A should be further explored.

Synthesemethoden

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is challenging and requires careful attention to detail.

Wissenschaftliche Forschungsanwendungen

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease.

Eigenschaften

Produktname

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Molekularformel

C25H21Cl2IN4O6

Molekulargewicht

671.3 g/mol

IUPAC-Name

N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C25H21Cl2IN4O6/c1-36-19-9-4-3-7-17(19)31-24(34)25(35)32-29-12-14-10-16(28)23(20(11-14)37-2)38-13-21(33)30-18-8-5-6-15(26)22(18)27/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+

InChI-Schlüssel

AJXYRZNGBYXYJO-XKJRVUDJSA-N

Isomerische SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC

SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.